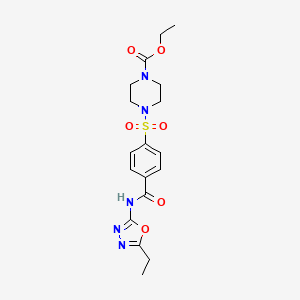
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as "FEHPEP," is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. FEHPEP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of FEHPEP is not yet fully understood, but it is believed to interact with certain enzymes and receptors in the body to produce its effects. Some studies have suggested that FEHPEP may act as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, while others have suggested that it may interact with certain receptors in the brain to produce its effects.
Biochemical and Physiological Effects:
FEHPEP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have neuroprotective effects, as well as the ability to modulate the immune system.
实验室实验的优点和局限性
One advantage of using FEHPEP in lab experiments is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, FEHPEP has been found to exhibit a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using FEHPEP in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of certain studies.
未来方向
There are numerous future directions that could be pursued in the study of FEHPEP. One potential avenue of research is the development of new pharmaceuticals based on FEHPEP, with the goal of using its biological activities to treat various diseases. Another potential direction is the investigation of FEHPEP's interactions with specific enzymes and receptors in the body, which could provide insights into its mechanism of action. Additionally, further studies could be conducted to explore the potential benefits and limitations of using FEHPEP in lab experiments, as well as its potential applications in other fields such as agriculture and environmental science.
合成方法
FEHPEP can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common method for synthesizing FEHPEP involves the reaction of 2-fluoroethylamine with 1H-pyrazole-3-carboxylic acid, which is then followed by the addition of N,N-diisopropylethylamine and ethyl chloroformate. The resulting compound is then treated with a solution of 2-aminoethanol in the presence of a catalyst to yield FEHPEP.
科学研究应用
FEHPEP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One area of particular interest is the development of new pharmaceuticals, as FEHPEP has been found to exhibit a range of biological activities that could be useful in the treatment of various diseases.
属性
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O2/c9-1-3-13-5-6(10)7(12-13)8(15)11-2-4-14/h5,14H,1-4,10H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBGHFVKKOKRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)
